1,4,8,11-Tetrathiacyclotetradecane
Overview
Description
1,4,8,11-Tetrathiacyclotetradecane is a tetradentate thioether . It is also referred to as thio-crown aneS (4) or sulfur crown-ether analog . It forms complexes with ruthenium .
Synthesis Analysis
The synthesis of 1,4,8,11-Tetrathiacyclotetradecane involves the use of 3,7-DITHIA-1,9-NONANEDITHIOL and 1,3-Dibromopropane .Molecular Structure Analysis
The molecular formula of 1,4,8,11-Tetrathiacyclotetradecane is C10H20S4 . Its molecular weight is 268.526 . The IUPAC Standard InChI is InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 .Physical And Chemical Properties Analysis
1,4,8,11-Tetrathiacyclotetradecane is a solid at 20 degrees Celsius . It has a melting point of 121.0 to 125.0 °C . The compound is air sensitive and should be stored under inert gas .Scientific Research Applications
Solvent Extraction and Complex Formation
1,4,8,11-Tetrathiacyclotetradecane (TTP) has been utilized in the study of mercury(II) and silver(I) picrate extraction and complex formation. The research determined equilibrium constants characterizing the extraction and ionization of complexes, proposing a mechanism of extraction based on elemental analyses, conductivity measurements, and IR spectra (Sevdić, Fekete, & Meider, 1980).
Proton-driven Self-assembled Systems
1,4,8,11-Tetrathiacyclotetradecane has been a subject of investigation in proton-driven self-assembled systems involving cyclam-cored dendrimers and cyanide metal complexes. This research explored the acid-driven adducts formed in solutions, showing distinct optical outputs that behave according to logic gates (Bergamini et al., 2004).
Enhanced Electrochemical Reduction
Replacement of nitrogen atoms in 1,4,8,11-tetraazacyclotetradecane with sulfur atoms has been studied for its effect on the electrochemical reduction of protons and CO2. This modification enabled reductions at more positive potentials and provided insights into Nature's use of sulfur-based ligand platforms (Gerschel et al., 2019).
Synthesis and Complex Formation with Cations
The synthesis and complex formation of 1,4,8,11-tetraazacyclotetradecane with various cations have been explored. Studies focused on understanding the coordination modes and molecular structures of these complexes (Safin et al., 2007).
Macrocyclic Ligand Preorganization
Research on tetrathiamacrocyclic ligands like 1,4,8,11-tetrathiacyclotetradecane has provided insights into ligand preorganization. These studies have implications for the design of new compounds with high stability and metal-ion selectivity (Comba et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1,4,8,11-tetrathiacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHWZHZRYGGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCCSCCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306321 | |
Record name | 1,4,8,11-Tetrathiacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetrathiacyclotetradecane | |
CAS RN |
24194-61-4 | |
Record name | 24194-61-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,8,11-Tetrathiacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-Tetrathiacyclotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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